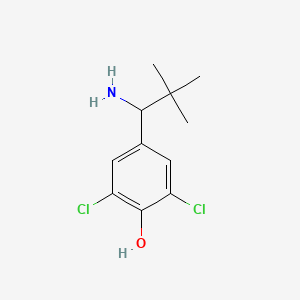![molecular formula C8H11N3OS B13287533 N'-Hydroxy-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carboximidamide](/img/structure/B13287533.png)
N'-Hydroxy-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-Hydroxy-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carboximidamide is a chemical compound with the molecular formula C8H11N3OS and a molecular weight of 197.26 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
The synthesis of N’-Hydroxy-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carboximidamide involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The exact details of the synthetic route and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial production methods for this compound are not widely documented, as it is mainly used in research settings. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure consistency and efficiency.
Chemical Reactions Analysis
N’-Hydroxy-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carboximidamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into various reduced forms.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Scientific Research Applications
N’-Hydroxy-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential effects and applications.
Medicine: It is investigated for its potential therapeutic properties and mechanisms of action.
Mechanism of Action
The exact mechanism of action of N’-Hydroxy-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carboximidamide is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. These interactions can lead to various biological effects, which are the subject of ongoing research .
Comparison with Similar Compounds
N’-Hydroxy-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carboximidamide can be compared with similar compounds such as:
Clopidogrel Nitroso Impurity: This compound has a similar thieno[3,2-c]pyridine structure but with different functional groups.
4,5,6,7-Tetrahydrothieno[2,3-C]pyridine: Another compound with a related structure, used in different research contexts.
The uniqueness of N’-Hydroxy-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carboximidamide lies in its specific functional groups and the resulting chemical properties, which make it valuable for particular research applications.
Properties
Molecular Formula |
C8H11N3OS |
|---|---|
Molecular Weight |
197.26 g/mol |
IUPAC Name |
N'-hydroxy-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboximidamide |
InChI |
InChI=1S/C8H11N3OS/c9-8(10-12)11-3-1-7-6(5-11)2-4-13-7/h2,4,12H,1,3,5H2,(H2,9,10) |
InChI Key |
XTTPFNXFAICJJY-UHFFFAOYSA-N |
Isomeric SMILES |
C1CN(CC2=C1SC=C2)/C(=N/O)/N |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,6-Dimethyl-1-azaspiro[3.4]octane](/img/structure/B13287471.png)
![(2-Methoxyethyl)[(3-nitrophenyl)methyl]amine](/img/structure/B13287476.png)
![(Cyclopropylmethyl)[(2,4-dimethylphenyl)methyl]amine](/img/structure/B13287484.png)
![5-Fluoro-2-[(2-methylpropyl)amino]benzonitrile](/img/structure/B13287502.png)

amine](/img/structure/B13287511.png)

![(1S)-3-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine](/img/structure/B13287515.png)
![n-(Sec-butyl)benzo[d][1,3]dioxol-5-amine](/img/structure/B13287517.png)
![{1-[4-(Methylsulfanyl)phenyl]ethyl}(propyl)amine](/img/structure/B13287520.png)



![2-Ethyl-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13287554.png)
